4,4'-Thiobis(6-tert-butyl-m-cresol) is an organic compound with the molecular formula and a molecular weight of approximately 358.54 g/mol. It is also known by several synonyms, including Bis(5-tert-butyl-4-hydroxy-2-methylphenyl) sulfide and 4,4'-Thiobis(2-(tert-butyl)-5-methylphenol) . This compound is primarily utilized as an antioxidant in various industrial applications, particularly in stabilizing polymers and rubber products against oxidative degradation .
4,4'-Thiobis(6-tert-butyl-m-cresol) is classified as an organic low-molecular-weight compound. It falls under the category of antioxidants, which are substances that inhibit oxidation and protect materials from oxidative damage. The compound is commercially available from various suppliers, including Sigma-Aldrich and TCI America .
The synthesis of 4,4'-Thiobis(6-tert-butyl-m-cresol) typically involves several steps:
Recent advancements have introduced alternative methods that avoid hazardous reagents like sulfur dichloride. For instance, a method utilizing silver salts and iodine in a light-tight reaction environment has been developed, improving safety and environmental impact by minimizing harmful byproducts .
In industrial settings, these synthetic routes are scaled up to optimize yield and purity while ensuring safety protocols are followed to handle reactive chemicals effectively.
The molecular structure of 4,4'-Thiobis(6-tert-butyl-m-cresol) features two tert-butyl groups attached to a central sulfur atom that connects two m-cresol units. The structural formula can be represented as follows:
Key structural data includes:
4,4'-Thiobis(6-tert-butyl-m-cresol) can undergo various chemical reactions:
As an antioxidant, 4,4'-Thiobis(6-tert-butyl-m-cresol) functions by donating hydrogen atoms to free radicals. This process neutralizes reactive oxygen species (ROS), thus preventing oxidative damage to cellular components such as proteins, lipids, and DNA.
The compound plays a crucial role in maintaining cellular integrity by mitigating oxidative stress. Its effectiveness can vary based on environmental factors such as temperature and pH levels .
The compound is stable under normal conditions but may undergo oxidation or reduction under specific circumstances. It exhibits low solubility in water but is compatible with various organic solvents.
4,4'-Thiobis(6-tert-butyl-m-cresol) is widely used in the rubber and plastics industries as an antioxidant to enhance the stability and longevity of materials exposed to heat and light. It is particularly effective in polyethylene and polyolefin packaging materials for foodstuffs, helping to prevent degradation during storage . Additionally, its antioxidant properties make it valuable in formulations requiring protection against oxidative stress.
The industrial synthesis of 4,4'-Thiobis(6-tert-butyl-m-cresol) (TBBC, CAS 96-69-5) employs a multi-step reaction sequence that integrates alkylation and oxidative coupling technologies. The primary synthetic route begins with ortho-directed alkylation of m-cresol to generate the key intermediate 2-tert-butyl-5-methylphenol. This intermediate undergoes catalytic thiolation using sulfur donors under controlled conditions to form the target molecule with the characteristic thioether linkage (-S-) connecting two sterically hindered phenolic units [1].
Advanced methodologies employ heterogeneous acid catalysts to facilitate the alkylation step, achieving yields exceeding 85% under optimized conditions. The subsequent thiolation reaction utilizes thiourea or elemental sulfur as sulfur sources in the presence of amine catalysts such as triethylamine. This stage requires precise temperature control (60-80°C) and inert atmosphere maintenance to prevent premature oxidation of the phenolic groups. Reaction monitoring through silver nitrate titration confirms complete consumption of the intermediate before isolation [1]. The final purification involves multi-solvent recrystallization using toluene/methanol systems to achieve the technical-grade purity (>98%) required for industrial applications, as confirmed by GC analysis [2] [9].
Recent innovations focus on catalytic system optimization to enhance atom economy and reduce waste generation. Copper(I)-amine complexes have emerged as effective catalysts for the oxidative coupling step, demonstrating superior efficiency compared to traditional iodine-based oxidation systems. These copper catalysts, particularly when paired with bidentate amines like N,N,N',N'-tetramethylethylenediamine (TMEDA), facilitate oxygen-mediated coupling at ambient pressure with conversion rates exceeding 92% [4] [5]. The reaction typically proceeds in aprotic solvents such as toluene or chloroform under oxygen flow (0.5-2 L/min) at 25-50°C, significantly reducing energy consumption compared to thermal methods [5].
Table 1: Optimized Reaction Conditions for TBBC Synthesis
Synthetic Stage | Reagents/Catalysts | Temperature Range | Solvent Systems | Yield (%) |
---|---|---|---|---|
Alkylation | m-Cresol + isobutylene, acid catalyst | 100-120°C | Dichloromethane | 85-92 |
Thiolation | 2-tert-butyl-5-methylphenol + thiourea, amine catalyst | 60-80°C | Ethyl acetate/water | 78-85 |
Oxidative Coupling | Phenolic intermediate + O₂, CuCl/TMEDA | 25-50°C | Toluene/chloroform | 90-95 |
Purification | — | 0-5°C (crystallization) | Toluene/methanol | 98+ (purity) |
Table 2: Catalyst Efficiency in Oxidative Coupling Step
Catalyst System | Reaction Time (hrs) | Conversion (%) | Selectivity (%) | Turnover Frequency (h⁻¹) |
---|---|---|---|---|
Iodine (I₂) | 8-10 | 85 | 78 | 10.6 |
CuCl/Pyridine | 4-6 | 90 | 85 | 22.5 |
CuCl/TMEDA | 3-4 | 95 | 92 | 31.7 |
CuBr/Cyclohexylamine | 5-7 | 88 | 87 | 17.2 |
TBBC functions as a high-performance antioxidant in polymer systems subject to thermal and oxidative degradation. Its molecular architecture—featuring two sterically hindered phenol groups connected by a thioether bridge—enables radical scavenging efficiency through hydrogen donation from the phenolic OH groups, followed by stabilization of the resulting phenoxyl radicals through resonance and steric effects [4] [9]. This mechanism effectively terminates auto-oxidation chains in polyolefin matrices, particularly polyethylene and polypropylene, where it demonstrates exceptional compatibility and minimal exudation even at elevated processing temperatures (180-220°C) [7].
In polyethylene packaging films, TBBC (marketed as Antioxidant 300 or Santonox R) provides long-term stabilization without discoloration, making it particularly suitable for applications requiring optical clarity. Its FDA-compliant status allows incorporation up to 0.5% w/w in food-contact plastics, outperforming amine-based antioxidants that cause staining [7] [9]. The compound's low volatility (vapor pressure: 6.3 × 10⁻⁷ mmHg at 70°C) ensures retention during polymer processing and extends functional lifetime in thin-gauge applications [8] [9].
The material compatibility profile of TBBC encompasses diverse polymer systems beyond polyolefins. In ABS (acrylonitrile-butadiene-styrene) resins, TBBC at 0.3-0.8% loadings significantly reduces melt flow index degradation during extrusion while preventing yellowing. Rubber formulations benefit from TBBC's sulfur compatibility, which prevents the antagonistic interactions observed with phenolic antioxidants containing unsaturated side chains [4] [7]. Technical data sheets specify optimal performance in sulfur-cured elastomers for automotive seals (0.5-1.5 phr) and latex products (0.3-0.8 phr), where it maintains tensile strength after accelerated heat aging (7 days at 120°C) [2] [7].
The global market distribution reflects TBBC's segmented applications across polymer families. Polyethylene accounts for approximately 55% of consumption, followed by rubber (25%), styrenics (12%), and other polymers (8%) [7]. Emerging applications include synergistic stabilization systems where TBBC enhances the performance of phosphite secondary antioxidants (ratio 1:2 to 1:4) in polypropylene fibers, providing up to 5× extension in oven aging resistance compared to single-component systems [4].
Table 3: Industrial Applications and Formulation Guidelines
Application Sector | Typical Formulations | Concentration Range | Key Performance Benefits |
---|---|---|---|
Polyethylene Packaging Films | TBBC + calcium stearate | 0.1-0.3% w/w | Prevents melt fracture, maintains clarity |
ABS Resins | TBBC + phosphite ester | 0.3-0.5% w/w | Reduces yellowing during injection molding |
Sulfur-Cured Elastomers | TBBC + ZnO/stearic acid | 0.5-1.5 phr | Maintains elongation after heat aging |
Latex Products | TBBC + sulfur donor | 0.3-0.8% w/w | Prevents premature curing, improves weatherability |
Polyphenylene Ether Blends | TBBC + zinc sulfide | 0.8-1.2% w/w | Enables processing above 300°C without degradation |
The performance differential between TBBC and conventional phenolic antioxidants stems from its unique molecular topology. Unlike monomeric antioxidants like butylated hydroxytoluene (BHT, CAS 128-37-0), TBBC features a bisphenolic structure connected by a thioether linkage, providing dual radical scavenging sites while maintaining molecular rigidity. This configuration delivers superior steric hindrance around the phenolic oxygen, reducing the oxidation rate constant (kox) by 40% compared to BHT at equivalent molar concentrations in polypropylene at 150°C [4] [10].
Thermal stability represents a critical differentiator, with TBBC exhibiting a decomposition onset temperature of 302°F (150°C) versus 140°C for BHT. This 10°C advantage enables TBBC retention during high-temperature polymer processing (e.g., injection molding or extrusion), where volatile antioxidants suffer significant loss. Accelerated volatilization testing reveals only 4.8% weight loss for TBBC after 24 hours at 150°C, compared to 62% for BHT under identical conditions [8] [9]. The structural persistence translates directly to extended polymer protection, particularly in thin-sectioned products with high surface-area-to-volume ratios.
Performance benchmarking against structurally similar antioxidants demonstrates TBBC's operational advantages. When compared to 2,2'-methylenebis(6-tert-butyl-p-cresol) (AO2246), TBBC's thioether bridge provides enhanced hydrolytic stability in humid environments (95% RH at 70°C), preserving antioxidant efficacy where methylene-bridged analogs undergo hydrolytic cleavage. In polypropylene fiber applications, TBBC at 0.25% w/w maintains >85% tensile strength after 1500 hours UV exposure, outperforming AO2246 (72% retention) at equivalent loadings [3] [4].
The electron-donating capacity of TBBC, quantified through oxidation potential measurements (Epa = 0.52 V vs. SCE in acetonitrile), demonstrates superior radical scavenging kinetics relative to alkylphenol alternatives. This electrochemical behavior correlates with practical performance in metal-catalyzed oxidation scenarios common in recycled polymers. In copper-contaminated HDPE (50 ppm Cu²⁺), TBBC provides 2.3× longer oxidation induction time (OIT) compared to tetrakis[methylene(3,5-di-tert-butyl-4-hydroxyhydrocinnamate)]methane (AO1010) at 0.1% loading [10]. This advantage stems from TBBC's sulfur coordination capability, which passivates transition metal catalysts through chelation.
Table 4: Performance Comparison of Phenolic Antioxidants in Polypropylene Stabilization
Antioxidant | CAS Number | Thermal Decomposition Onset (°C) | Volatility Loss (24h/150°C) | OIT at 0.1% in PP (min, 190°C) | UV Stability Retention (%) |
---|---|---|---|---|---|
TBBC | 96-69-5 | 150 | 4.8% | 48.3 | 85 |
BHT | 128-37-0 | 140 | 62.1% | 12.7 | 45 |
AO2246 | 119-47-1 | 160 | 8.2% | 32.5 | 72 |
AO1010 | 6683-19-8 | 170 | 3.1% | 51.6 | 78 |
AO1076 | 2082-79-3 | 155 | 6.9% | 41.2 | 80 |
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